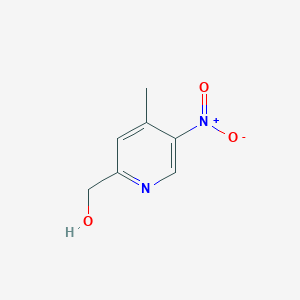

(4-Methyl-5-nitropyridin-2-yl)methanol

Description

Properties

Molecular Formula |

C7H8N2O3 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

(4-methyl-5-nitropyridin-2-yl)methanol |

InChI |

InChI=1S/C7H8N2O3/c1-5-2-6(4-10)8-3-7(5)9(11)12/h2-3,10H,4H2,1H3 |

InChI Key |

DCKIZMRDMKCGNI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1[N+](=O)[O-])CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues in Pyridine Derivatives

Key structural analogs include:

Key Observations :

- Electron Effects: The nitro group in (4-Methyl-5-nitropyridin-2-yl)methanol increases ring electron deficiency, enhancing susceptibility to nucleophilic substitution compared to methoxy or halogenated analogs .

- Lipophilicity : Halogenated analogs (e.g., chloro/fluoro derivatives) exhibit higher lipophilicity than the nitro-methyl analog, impacting bioavailability .

- Synthetic Utility: Ketone derivatives (e.g., thiophene-methanone) demonstrate higher melting points and yields due to crystalline stability, whereas hydroxymethyl derivatives may prioritize solubility .

Reactivity and Functionalization

- Hydroxymethyl Group: The -CH₂OH group in (4-Methyl-5-nitropyridin-2-yl)methanol can be oxidized to a carboxylic acid or esterified, similar to analogs like (4-Methoxypyridin-2-yl)-methanol .

- Nitro Group Reduction : Unlike halogenated analogs, the nitro group can be reduced to an amine, enabling coupling reactions (e.g., amide formation as in ’s SI10 compound) .

Physicochemical Properties

Preparation Methods

Platinum-Catalyzed Hydrogenation of Nitro-N-Oxide Precursors

A high-yield route involves hydrogenating nitro-N-oxide intermediates. For example, nitro-N-oxide (3) is reduced using a platinum-vanadium catalyst (1% Pt + 2% V on carbon) under hydrogen atmosphere in methanol. This method achieves 84% yield over two steps, with purity exceeding 99%.

Reaction Conditions

-

Catalyst: Pt/V on carbon

-

Solvent: Methanol

-

Temperature: 160–200°C (autoclave)

-

Pressure: 12.5 bar

Mechanistic Insight

The nitro group is selectively reduced to an amine, while the pyridine ring remains intact. Side reactions, such as dehalogenation, are minimized using protic solvents like methanol.

Nucleophilic Substitution with Potassium Hydroxide

Alkaline Hydrolysis of Chlorinated Precursors

Chloromethyl intermediates, such as 2-chloro-4-methyl-5-nitropyridine, undergo hydrolysis with potassium hydroxide (KOH) in methanol. In an autoclave at 180°C for 16 hours, this method yields 83.1% of the target alcohol.

Typical Procedure

-

Combine 4.0 g of 2-chloro-4-methyl-5-nitropyridine with 40 mL methanol.

-

Add 12.5 g KOH and heat at 180°C under 12.5 bar pressure.

Safety Notes

Oxidation of Methyl-Substituted Pyridines

Chromium Trioxide-Mediated Oxidation

2-Chloro-4-methyl-5-nitropyridine is oxidized using chromium trioxide (CrO₃) in sulfuric acid, followed by esterification and reduction. The methyl group is oxidized to a carboxylic acid, which is subsequently esterified and reduced to the alcohol.

Stepwise Process

-

Oxidation : Treat 5.13 g substrate with CrO₃ (9.81 g) in H₂SO₄ at 0°C → 2-chloro-5-nitroisonicotinic acid.

-

Esterification : React with TMS-diazomethane in methanol/chloroform → methyl ester.

-

Reduction : Hydrogenate over 10% Pd/C → target alcohol (95% yield).

Advantages

Guanidinium Nitrate Intermediate Route

Cyclization via Guanidine Derivatives

A Chinese patent (CN104341387A) describes forming N-(2-methyl-5-nitrophenyl)guanidinium nitrate from 2-amino-4-nitrotoluene. Subsequent reflux with cyanamide in propanol yields the guanidinium intermediate, which is hydrolyzed to the alcohol.

Key Data

Challenges

Comparative Analysis of Methods

Q & A

Q. What are the established synthetic routes for (4-Methyl-5-nitropyridin-2-yl)methanol, and how do reaction conditions influence yield?

The synthesis typically involves nitration and functional group transformations. For example, a pyridine precursor (e.g., 4-methylpyridin-2-yl methanol) undergoes nitration at the 5-position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration . Subsequent purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the product. Yields (~60–75%) depend on stoichiometric ratios and temperature control during nitration .

Q. How can spectroscopic techniques validate the structure of (4-Methyl-5-nitropyridin-2-yl)methanol?

- ¹H/¹³C NMR : The hydroxymethyl group (2-position) appears as a singlet (~4.6 ppm for -CH₂OH), while the nitro group deshields adjacent protons (e.g., 8.5–9.0 ppm for pyridine-H) .

- IR : Strong absorption bands for -NO₂ (~1520 cm⁻¹) and -OH (~3300 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (m/z ≈ 183.16) align with the molecular formula C₇H₈N₂O₃ .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of nitro-aromatic compounds like (4-Methyl-5-nitropyridin-2-yl)methanol?

Discrepancies in antimicrobial or enzyme inhibition studies may arise from assay conditions (e.g., pH, solvent polarity) or impurities. For example:

- Solvent Effects : Aqueous vs. DMSO solutions can alter compound solubility and bioavailability, impacting MIC values against E. coli .

- Purity Checks : HPLC analysis (>95% purity) ensures observed activities are compound-specific rather than artifact-driven .

Q. How can computational modeling predict the reactivity of (4-Methyl-5-nitropyridin-2-yl)methanol in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electrophilic centers. The nitro group at C5 stabilizes negative charge buildup during nucleophilic attack at C2 or C6, favoring SNAr mechanisms. Activation energies correlate with experimental reaction rates in ethanolamine substitutions .

Q. What experimental designs optimize the compound’s application in metal-organic frameworks (MOFs)?

- Coordination Studies : The hydroxymethyl group acts as a ligand for transition metals (e.g., Cu²⁺). Titration experiments (UV-Vis, EPR) determine binding constants (logK ≈ 3.5–4.0) .

- Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (>200°C), guiding MOF synthesis conditions .

Methodological Challenges and Solutions

Q. How can researchers address low yields in multi-step syntheses of derivatives?

Q. What in vitro assays are suitable for evaluating the compound’s neuroprotective potential?

- Cell Models : SH-SY5Y neuronal cells treated with oxidative stress inducers (H₂O₂) assess viability via MTT assays.

- Mechanistic Probes : Western blotting for apoptosis markers (Bax/Bcl-2 ratio) and ROS scavenging assays (DCFH-DA) clarify pathways .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.